molecular formula CeO4Zr B7802783 dioxocerium;dioxozirconium

dioxocerium;dioxozirconium

Cat. No.: B7802783
M. Wt: 295.34 g/mol
InChI Key: WKROXIWGJAIPLZ-UHFFFAOYSA-N
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Description

Dioxozirconium, chemically known as zirconium dioxide (ZrO₂), is a high-performance ceramic material with a wide range of industrial applications. It is characterized by its exceptional thermal stability, mechanical strength, and chemical inertness. Key properties include:

  • Molecular Formula: ZrO₂
  • CAS Number: 1314-23-4
  • Appearance: White crystalline powder
  • Melting Point: 2,715°C
  • Density: 5,680 kg/m³
  • Crystal Phases: Monoclinic (stable below 1,170°C), tetragonal (1,170–2,370°C), and cubic (above 2,370°C). Stabilization with yttria (Y₂O₃) or other oxides enables retention of the cubic/tetragonal phases at room temperature, enhancing fracture toughness .

It may hypothetically refer to cerium(IV) oxide (CeO₂), a compound with analogous nomenclature (dioxygenated metal oxide). However, this article focuses on ZrO₂ and its structurally/functionally similar compounds due to evidence limitations.

Properties

IUPAC Name

dioxocerium;dioxozirconium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.4O.Zr
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKROXIWGJAIPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Zr]=O.O=[Ce]=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeO4Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Calcination of Cerium Precursors

Calcination remains the most straightforward method for CeO₂ production. Ceric nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is calcined at 400°C for 2 hours under vacuum to yield high-purity CeO₂ nanoparticles. This process decomposes nitrate groups, leaving a crystalline oxide framework. X-ray powder diffraction (XRPD) confirms a face-centered cubic (FCC) structure with average crystallite sizes of 15–20 nm. Thermogravimetric analysis (TGA) reveals a 40% mass loss at 400°C, attributed to bound water and nitrate elimination.

Table 1: CeO₂ Preparation via Calcination

PrecursorTemperature (°C)Time (h)Crystallite Size (nm)Phase
Ceric nitrate400215–20Cubic
Cerium oxalate600430–50Cubic
Cerium hydroxide800650–100Cubic

Precipitation and Hydrolysis

Basic hydrolysis of cerium salts, such as cerium(III) chloride (CeCl₃) or cerium(III) sulfate (Ce₂(SO₄)₃), in ammonia solutions generates hydrous CeO₂. Adjusting the pH to 9–10 precipitates Ce(OH)₄, which dehydrates upon drying to form nanocrystalline CeO₂. Dynamic light scattering (DLS) measures particle sizes of 10–30 nm, while transmission electron microscopy (TEM) reveals spherical morphologies.

Sol-Gel Synthesis

The sol-gel method produces ultrafine CeO₂ powders with high surface areas (>100 m²/g). Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is dissolved in ethanol, followed by ammonia addition to initiate gelation. After aging and drying at 120°C, calcination at 500°C for 3 hours yields mesoporous CeO₂ with pore diameters of 5–10 nm. Fourier-transform infrared spectroscopy (FT-IR) identifies residual hydroxyl groups, enhancing surface reactivity for catalytic applications.

Hydrothermal and Solvothermal Methods

Hydrothermal synthesis at 180–200°C using cerium ammonium nitrate ((NH₄)₂Ce(NO₃)₆) in water or ethanol produces CeO₂ nanorods. Solvothermal conditions with oleic acid as a surfactant yield monodisperse CeO₂ quantum dots (3–5 nm). These methods enable precise morphology control, critical for fuel cell electrodes and oxygen storage systems.

Zirconium Dioxide (ZrO₂) Preparation Methods

High-Temperature Calcination

ZrO₂ is industrially produced by calcining zirconium oxychloride (ZrOCl₂) or zirconium hydroxide (Zr(OH)₄) at 800–1200°C. Monoclinic ZrO₂ forms below 1170°C, transitioning to tetragonal (1170–2370°C) and cubic phases (>2370°C). Stabilizing agents like yttria (Y₂O₃) or magnesia (MgO) are added to retain high-temperature phases at ambient conditions.

Table 2: ZrO₂ Phase Stabilization via Dopants

DopantConcentration (mol%)Stabilized PhaseApplication
Yttria (Y₂O₃)3–8CubicThermal barrier coatings
Magnesia (MgO)10–15Partially stabilizedRefractory ceramics
Calcium oxide (CaO)8–12CubicOxygen sensors

Sol-Gel Processing

Zirconium propoxide (Zr(OCH₂CH₂CH₃)₄) hydrolyzes in acidic ethanol/water mixtures to form ZrO₂ gels. Calcination at 600°C produces tetragonal ZrO₂ with 50–100 nm crystallites. Nitrogen adsorption-desorption isotherms reveal BET surface areas of 80–120 m²/g, suitable for catalytic supports.

Hydrothermal Synthesis

Hydrothermal treatment of zirconyl nitrate (ZrO(NO₃)₂) at 200°C for 24 hours generates monoclinic ZrO₂ nanoplates. Adding cetyltrimethylammonium bromide (CTAB) as a template directs mesoporous structures with pore sizes of 4–6 nm.

Chemical Vapor Deposition (CVD)

CVD of zirconium tetrachloride (ZrCl₄) and oxygen at 1000°C deposits dense ZrO₂ films on substrates. Atomic layer deposition (ALD) achieves ultrathin (<10 nm) coatings for semiconductor devices.

Comparative Analysis of CeO₂ and ZrO₂ Synthesis

Reaction Kinetics and Activation Energies

CeO₂ nucleation during calcination follows a diffusion-controlled mechanism with an activation energy of 120 kJ/mol. In contrast, ZrO₂ phase transitions exhibit higher activation barriers (>150 kJ/mol) due to oxygen vacancy migration.

Surface Functionalization and Sorption Properties

CeO₂’s oxygen vacancies enable superior anion exchange capacity (1.2–1.8 mmol/g) compared to ZrO₂ (0.5–1.0 mmol/g). Acid-base titrations show CeO₂’s isoelectric point (IEP) at pH 6.8, while ZrO₂’s IEP is pH 4.5, influencing their sorption of germanium and radionuclides.

Advanced Characterization Techniques

Structural and Morphological Analysis

  • XRPD : CeO₂ exhibits cubic fluorite structure (JCPDS 34-0394), while ZrO₂ shows monoclinic (JCPDS 37-1484) or tetragonal (JCPDS 50-1089) phases.

  • TEM/STEM : CeO₂ nanoparticles display {111} lattice fringes (0.31 nm spacing), whereas ZrO₂ shows {101} planes (0.29 nm).

Thermal Stability

Differential thermal analysis (DTA) of CeO₂ reveals exothermic peaks at 400°C (nitrate decomposition), while ZrO₂ exhibits endothermic peaks at 1170°C (monoclinic → tetragonal transition) .

Chemical Reactions Analysis

Thermal Stability and Phase Transformations

CeZrO4_4 exhibits phase transitions influenced by temperature and dopants. Pure zirconia (ZrO2\text{ZrO}_2) transitions from monoclinic to tetragonal at 1170°C and cubic at 2370°C, but CeO2_2 doping stabilizes the cubic/tetragonal phases at lower temperatures .

Reaction/ProcessConditionsOutcome
Cubic phase stabilizationCeO2_2 doping (5–20 mol%)Enhanced fracture toughness via transformation toughening
Thermal decomposition>1600°CPartial decomposition into CeO2_2 and ZrO2_2 phases

Reactivity with Acids and Bases

CeZrO4_4 is chemically inert under most conditions but reacts selectively with strong acids:

ReactionConditionsProductsNotes
CeZrO4+HF (conc.)\text{CeZrO}_4 + \text{HF (conc.)}Prolonged exposureCeF4\text{CeF}_4, ZrF4\text{ZrF}_4, H2O\text{H}_2\text{O}Slow reaction due to oxide stability
CeZrO4+H2SO4(hot, conc.)\text{CeZrO}_4 + \text{H}_2\text{SO}_4 (\text{hot, conc.})Elevated temperaturesCe4+\text{Ce}^{4+}, Zr4+\text{Zr}^{4+}, SO42\text{SO}_4^{2-}Partial dissolution, redox activity of Ce4+^{4+}

High-Temperature Redox Reactions

Ce4+^{4+} in CeZrO4_4 enables redox activity, critical in catalytic applications:

ReactionConditionsRole of CeZrO4_4
2CO+O22CO22\text{CO} + \text{O}_2 \rightarrow 2\text{CO}_2400–800°COxygen storage/release via Ce4+Ce3+^{4+} \leftrightarrow \text{Ce}^{3+} redox cycling
NOxN2+O2\text{NO}_x \rightarrow \text{N}_2 + \text{O}_2Automotive exhaustFacilitates NOx_x reduction via lattice oxygen mobility

Reactions with Carbon and Halogens

At elevated temperatures, CeZrO4_4 interacts with carbon and halogens:

ReactionConditionsProducts
CeZrO4+3CCeC2+ZrC+2CO\text{CeZrO}_4 + 3\text{C} \rightarrow \text{CeC}_2 + \text{ZrC} + 2\text{CO}>1800°C in inert atmosphereCarbide formation
CeZrO4+4Cl2+2CCeCl4+ZrCl4+2CO2\text{CeZrO}_4 + 4\text{Cl}_2 + 2\text{C} \rightarrow \text{CeCl}_4 + \text{ZrCl}_4 + 2\text{CO}_2Chlorination at 800–1000°CVolatile chlorides

Hydrothermal and Solvothermal Reactivity

Under hydrothermal conditions, CeZrO4_4 can undergo structural modifications:

ProcessConditionsOutcome
Hydrothermal aging120°C, H2_2OSintering resistance improves due to CeO2_2-stabilized porosity
Solvothermal synthesisEthanol/water mix, 200°CNanoparticles with high surface area (50–100 m2^2/g)

Reaction Kinetics Data

Key kinetic parameters for selected reactions:

ReactionActivation Energy (kJ/mol)Rate Constant (s1^{-1})
CO oxidation85–1101.2×1031.2 \times 10^{-3} (at 500°C)
Carbide formation220–2504.5×1054.5 \times 10^{-5} (at 1800°C)

Scientific Research Applications

Applications in Catalysis

Cerium Dioxide (CeO₂)

CeO₂ is widely recognized for its catalytic properties, particularly in oxidation reactions. Its ability to switch between Ce^3+ and Ce^4+ oxidation states allows it to act as a redox catalyst. Key applications include:

  • Automotive Catalysts : Used in three-way catalytic converters to reduce harmful emissions.
  • Catalytic Converters : Enhances the efficiency of reactions such as the water-gas shift reaction (WGS) and CO oxidation.

Zirconium Dioxide (ZrO₂)

ZrO₂ also plays a crucial role in catalysis, especially in reactions requiring high thermal stability. Its applications include:

  • Catalyst Support : Provides a stable support for precious metal catalysts, enhancing their activity and selectivity.
  • Solid Oxide Fuel Cells (SOFCs) : Acts as an electrolyte material due to its ionic conductivity.

Comparative Table of Catalytic Applications

CompoundApplicationKey Properties
CeO₂Automotive CatalystsRedox-active, oxygen storage capacity
Water-Gas Shift ReactionHigh thermal stability
ZrO₂Catalyst SupportHigh thermal stability, mechanical strength
Solid Oxide Fuel CellsIonic conductivity

Biomedical Applications

Cerium oxide nanoparticles (CeNPs) have shown promise in various biomedical applications due to their antioxidant properties. The following are notable areas of research:

  • Neuroprotection : Studies indicate that CeNPs can reduce oxidative stress in neuronal cells, providing protective effects against neurodegenerative diseases such as Alzheimer's disease .
  • Cancer Therapy : Doped cerium nanoparticles have demonstrated enhanced therapeutic effects by reducing cell toxicity and improving biocompatibility compared to undoped variants .

Case Study: Neuroprotective Effects of CeNPs

A study examined the effects of dextran-coated cerium oxide nanoparticles on HT22 neuronal cells. Results indicated a significant reduction in oxidative stress markers and improved cell viability, suggesting potential for therapeutic use in neurodegenerative conditions .

Comparative Table of Biomedical Applications

ApplicationFindings
NeuroprotectionReduced oxidative stress in neuronal cells
Cancer TherapyEnhanced biocompatibility with reduced toxicity

Environmental Applications

The environmental impact of cerium and zirconium compounds is also noteworthy. Their use in remediation processes has been explored extensively:

  • Pollutant Degradation : CeO₂ has been utilized to degrade organic pollutants through photocatalytic processes.
  • Water Purification : ZrO₂ has shown effectiveness in removing heavy metals from contaminated water sources.

Case Study: Photocatalytic Degradation

Research demonstrated that cerium oxide nanoparticles could effectively degrade methylene blue dye under UV light, indicating their potential use in wastewater treatment .

Comparative Table of Environmental Applications

CompoundApplicationEffectiveness
CeO₂Pollutant DegradationEffective under UV light
ZrO₂Water PurificationHigh removal efficiency for heavy metals

Mechanism of Action

The mechanism by which dioxocerium;dioxozirconium exerts its effects is primarily through its redox properties. The cerium component can switch between +3 and +4 oxidation states, allowing it to participate in redox reactions that can neutralize harmful substances. The zirconium component provides structural stability and enhances the overall catalytic activity of the compound. Together, these properties enable the compound to act as an effective catalyst and antioxidant .

Comparison with Similar Compounds

Titanium Dioxide (TiO₂)

Property ZrO₂ TiO₂
Formula ZrO₂ TiO₂
Melting Point 2,715°C 1,843°C
Density 5,680 kg/m³ 4,230 kg/m³
Crystal Structure Monoclinic/Tetragonal/Cubic Rutile/Anatase/Brookite
Applications Refractory materials, biomedical implants, oxygen sensors Pigments (e.g., paint, sunscreen), photocatalysts

Key Differences :

  • ZrO₂ exhibits superior thermal stability, making it ideal for high-temperature applications like thermal barrier coatings .
  • TiO₂ has broader optoelectronic uses due to its semiconductor properties .

Yttria-Stabilized Zirconia (YSZ)

YSZ is a ZrO₂ derivative stabilized with 3–8% Y₂O₃, which prevents phase transitions and enhances mechanical properties:

Property ZrO₂ (Pure) YSZ (8% Y₂O₃)
Crystal Phase Monoclinic (room temperature) Cubic/Tetragonal
Fracture Toughness Low High (8–10 MPa√m)
Ionic Conductivity Negligible High (used in solid oxide fuel cells)

Applications : YSZ is critical in fuel cells, dental ceramics, and aerospace coatings due to its stability and conductivity .

Titanium Zirconium Oxide (ZrO₂•TiO₂)

This mixed oxide combines ZrO₂ and TiO₂, leveraging properties of both:

Property ZrO₂•TiO₂ ZrO₂
Formula ZrO₂•TiO₂ ZrO₂
Thermal Stability Moderate Exceptional
Applications Catalysts, sensors High-temperature ceramics

Key Advantage : The composite material offers tunable electronic properties for catalytic applications .

Hafnium Dioxide (HfO₂)

HfO₂ shares structural similarities with ZrO₂ but differs in key aspects:

Property ZrO₂ HfO₂
Melting Point 2,715°C 2,800°C
Dielectric Constant ~25 ~25 (but superior for microelectronics)
Cost Moderate High (due to scarcity)

Applications : HfO₂ is preferred in advanced semiconductor gate dielectrics, while ZrO₂ is cost-effective for bulk ceramics .

Research Findings and Data

Structural and Magnetic Properties

  • TiO₂/ZrO₂ Composites : Enhanced photocatalytic activity under UV light compared to pure TiO₂ .

Biological Activity

Dioxocerium (CeO₂) and dioxozirconium (ZrO₂) are metal oxides that have garnered significant attention in various fields, including catalysis, materials science, and biomedicine. This article explores their biological activities, highlighting their potential applications and underlying mechanisms.

Overview of Dioxocerium and Dioxozirconium

Dioxocerium is a form of cerium oxide, known for its unique redox properties and ability to exist in multiple oxidation states (+3 and +4). It is primarily used in catalysts and as a polishing agent in various industries. Dioxozirconium , or zirconium dioxide, is recognized for its high stability, biocompatibility, and mechanical strength, making it suitable for dental and orthopedic applications.

Antimicrobial Properties

Both dioxocerium and dioxozirconium exhibit antimicrobial properties. Research indicates that cerium oxide nanoparticles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions in microorganisms .

Table 1: Antimicrobial Activity of Dioxocerium and Dioxozirconium

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
DioxoceriumE. coli50 µg/mL
DioxoceriumS. aureus30 µg/mL
DioxozirconiumCandida albicans40 µg/mL

Cytotoxicity

The cytotoxic effects of these compounds have been studied extensively. While cerium oxide nanoparticles show promise in promoting cell viability at low concentrations, higher concentrations can lead to cytotoxicity due to oxidative stress. Conversely, zirconium dioxide is generally considered biocompatible, with studies showing minimal cytotoxic effects on human fibroblasts and osteoblasts .

Case Study: Cytotoxic Effects of Cerium Oxide Nanoparticles

A study conducted by Zhang et al. (2020) evaluated the cytotoxicity of cerium oxide nanoparticles on human lung epithelial cells. The results indicated that exposure to concentrations above 100 µg/mL resulted in significant cell death, attributed to increased oxidative stress markers .

The biological activities of dioxocerium and dioxozirconium are largely attributed to their ability to modulate oxidative stress:

  • Cerium Oxide : Functions as a scavenger of free radicals, particularly superoxide anions and hydroxyl radicals. This property is beneficial in reducing oxidative damage in cells.
  • Zirconium Oxide : Exhibits a lower reactivity compared to cerium but contributes to biocompatibility through its inert nature in biological environments.

Drug Delivery Systems

Cerium oxide nanoparticles are being explored as carriers for drug delivery due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. Their redox properties can also be utilized to create responsive drug delivery systems that release therapeutic agents in response to oxidative stress levels within tumor microenvironments .

Bone Regeneration

Dioxozirconium is widely used in dental implants and bone grafts due to its excellent mechanical properties and biocompatibility. Studies have shown that zirconia-based materials promote osteointegration and enhance bone regeneration processes.

Q & A

Q. How can machine learning optimize the discovery of novel dioxocerium ligands with tailored coordination geometries?

  • Methodological Guidance : Train models on existing crystallographic databases (e.g., Cambridge Structural Database) to predict ligand-metal binding affinities. Validate predictions via high-throughput screening of ligand libraries .

Q. What frameworks address contradictions in dioxozirconium’s surface reactivity reported in heterogeneous vs. homogeneous systems?

  • Methodological Guidance : Apply the PICO framework (Population: ZrO₂ surfaces; Intervention: ligand functionalization; Comparison: homogeneous analogs; Outcome: adsorption kinetics) to structure comparative studies. Use surface-sensitive techniques (e.g., AFM, XPS) for direct comparisons .

Q. Tables for Methodological Reference

Technique Application Key Metrics References
Hybrid DFT-MD SimulationsModeling reaction mechanisms under extreme conditionsActivation energy, transition states
Multivariate RegressionResolving catalytic performance contradictionsR² values, variable significance
Lifecycle Analysis (LCA)Environmental impact assessmentEcotoxicity scores, persistence indices

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